molecular formula C30H43N3O6S B10760038 N-{(2R)-2-Hydroxy-2-[(8S,11S)-8-isopropyl-6,9-dioxo-2-oxa-7,10-diazabicyclo[11.2.2]heptadeca-1(15),13,16-trien-11-YL]ethyl}-N-isopentylbenzenesulfonamide

N-{(2R)-2-Hydroxy-2-[(8S,11S)-8-isopropyl-6,9-dioxo-2-oxa-7,10-diazabicyclo[11.2.2]heptadeca-1(15),13,16-trien-11-YL]ethyl}-N-isopentylbenzenesulfonamide

Cat. No.: B10760038
M. Wt: 573.7 g/mol
InChI Key: WRUVOSYKHXGAQN-GKRYNVPLSA-N
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Preparation Methods

The synthesis of N-[2-Hydroxy-2-(8-Isopropyl-6,9-Dioxo-2-Oxa-7,10-Diaza-Bicyclo[11.2.2]Heptadeca-1(16),13(17),14-Trien-11-Yl)-Ethyl]-N-(3-Methyl-Butyl)-Benzenesulfonamide involves multiple steps, including the formation of the macrolactam ring and subsequent functionalization. The synthetic route typically involves:

    Formation of the macrolactam ring: This step involves cyclization of amino carboxylic acids under specific conditions to form the macrolactam structure.

    Functionalization: Introduction of the hydroxy, isopropyl, and benzenesulfonamide groups through various organic reactions such as alkylation, sulfonation, and hydroxylation.

Chemical Reactions Analysis

N-[2-Hydroxy-2-(8-Isopropyl-6,9-Dioxo-2-Oxa-7,10-Diaza-Bicyclo[11.2.2]Heptadeca-1(16),13(17),14-Trien-11-Yl)-Ethyl]-N-(3-Methyl-Butyl)-Benzenesulfonamide undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups in the macrolactam ring can be reduced to form alcohols.

    Substitution: The benzenesulfonamide group can undergo nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines .

Scientific Research Applications

N-[2-Hydroxy-2-(8-Isopropyl-6,9-Dioxo-2-Oxa-7,10-Diaza-Bicyclo[11.2.2]Heptadeca-1(16),13(17),14-Trien-11-Yl)-Ethyl]-N-(3-Methyl-Butyl)-Benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[2-Hydroxy-2-(8-Isopropyl-6,9-Dioxo-2-Oxa-7,10-Diaza-Bicyclo[11.2.2]Heptadeca-1(16),13(17),14-Trien-11-Yl)-Ethyl]-N-(3-Methyl-Butyl)-Benzenesulfonamide involves its interaction with molecular targets such as the HIV-1 Gag-Pol polyprotein. This interaction inhibits the function of the polyprotein, thereby preventing viral replication. The compound likely binds to specific sites on the polyprotein, disrupting its normal function and leading to the inhibition of viral processes .

Comparison with Similar Compounds

N-[2-Hydroxy-2-(8-Isopropyl-6,9-Dioxo-2-Oxa-7,10-Diaza-Bicyclo[11.2.2]Heptadeca-1(16),13(17),14-Trien-11-Yl)-Ethyl]-N-(3-Methyl-Butyl)-Benzenesulfonamide can be compared with other macrolactams and benzenesulfonamide derivatives. Similar compounds include:

    Macrolactams: Compounds with similar cyclic amide structures, such as erythromycin and tacrolimus.

    Benzenesulfonamides: Compounds like sulfanilamide and furosemide, which contain the benzenesulfonamide group.

The uniqueness of N-[2-Hydroxy-2-(8-Isopropyl-6,9-Dioxo-2-Oxa-7,10-Diaza-Bicyclo[11.2.2]Heptadeca-1(16),13(17),14-Trien-11-Yl)-Ethyl]-N-(3-Methyl-Butyl)-Benzenesulfonamide lies in its specific structure and the combination of functional groups that confer its inhibitory properties .

Properties

Molecular Formula

C30H43N3O6S

Molecular Weight

573.7 g/mol

IUPAC Name

N-[(2R)-2-[(8S,11S)-6,9-dioxo-8-propan-2-yl-2-oxa-7,10-diazabicyclo[11.2.2]heptadeca-1(15),13,16-trien-11-yl]-2-hydroxyethyl]-N-(3-methylbutyl)benzenesulfonamide

InChI

InChI=1S/C30H43N3O6S/c1-21(2)16-17-33(40(37,38)25-9-6-5-7-10-25)20-27(34)26-19-23-12-14-24(15-13-23)39-18-8-11-28(35)32-29(22(3)4)30(36)31-26/h5-7,9-10,12-15,21-22,26-27,29,34H,8,11,16-20H2,1-4H3,(H,31,36)(H,32,35)/t26-,27+,29-/m0/s1

InChI Key

WRUVOSYKHXGAQN-GKRYNVPLSA-N

Isomeric SMILES

CC(C)CCN(C[C@H]([C@@H]1CC2=CC=C(C=C2)OCCCC(=O)N[C@H](C(=O)N1)C(C)C)O)S(=O)(=O)C3=CC=CC=C3

Canonical SMILES

CC(C)CCN(CC(C1CC2=CC=C(C=C2)OCCCC(=O)NC(C(=O)N1)C(C)C)O)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

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